molecular formula C16H14F3N3O2 B2383014 (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1903032-32-5

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2383014
CAS RN: 1903032-32-5
M. Wt: 337.302
InChI Key: PJMCVXIJUIMOBF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound likely involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The trifluoromethyl group could be introduced through a variety of methods, including the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which contribute to the three-dimensional shape of the molecule . The trifluoromethyl group attached to the pyridine ring adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrrolidine ring and the pyridine ring could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the trifluoromethyl group, would likely affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . The compound’s sp3-hybridized pyrrolidine core allows efficient exploration of pharmacophore space. Additionally, its non-planar structure (due to “pseudorotation”) contributes to three-dimensional coverage. Researchers can modify substituents on the pyrrolidine ring to optimize target selectivity and enhance drug-like properties.

Photophysical Behavior

The compound’s intricate photophysical behavior arises from the coexistence of two moieties: an extended polycyclic nitrogen-rich fragment (TT) and a partially conformationally flexible pyridine fragment (Py) . Understanding these properties can aid in applications related to sensors, imaging, and optoelectronics.

Antimicrobial Potential

Narasimhan et al. synthesized a related pyridin-3-yl derivative and evaluated its antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Such compounds could find applications in combating bacterial infections.

Cell Growth Modulation

In a separate study, a compound containing a similar pyridine moiety was investigated for its impact on cell growth. The presence of this fragment influenced cell proliferation rates . Further research could explore its potential in cancer therapy or tissue regeneration.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be a focus of future research .

properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMCVXIJUIMOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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